3-(Methylthio)propyl mercaptoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylsulfanylpropyl 2-sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S2/c1-10-4-2-3-8-6(7)5-9/h9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFYMFGPHSETCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCOC(=O)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234499 | |
| Record name | 3-(Methylthio)propyl mercaptoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless to yellow liquid; Strong sweet onion-like aroma | |
| Record name | 3-(Methylthio)propyl mercaptoacetate (Safety evaluation not completed) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1892/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | 3-(Methylthio)propyl mercaptoacetate (Safety evaluation not completed) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1892/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.160-1.166 (20°) | |
| Record name | 3-(Methylthio)propyl mercaptoacetate (Safety evaluation not completed) | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1892/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
852997-30-9 | |
| Record name | 3-(Methylthio)propyl mercaptoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852997309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Methylthio)propyl mercaptoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(METHYLTHIO)PROPYL MERCAPTOACETATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(METHYLTHIO)PROPYL MERCAPTOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RI9Z9IR02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 3 Methylthio Propyl Mercaptoacetate and Analogs
Esterification Reactions in the Synthesis of Thioacetates
The formation of the thioester linkage, R-S-C(=O)-R', is the central transformation in the synthesis of 3-(methylthio)propyl mercaptoacetate (B1236969). This involves the reaction between a thiol, in this case, 3-(methylthio)-1-propanethiol (or a derivative), and a carboxylic acid, mercaptoacetic acid (or its activated form).
Conventional Approaches to Ester Bond Formation in Sulfur-Containing Molecules
Thioesters are organosulfur compounds analogous to carboxylate esters, where a sulfur atom replaces the oxygen in the ester linkage. wikipedia.org Their synthesis can be achieved through several established methods.
One common route is the condensation of a thiol with a carboxylic acid, typically facilitated by a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) to remove the water formed during the reaction. wikipedia.org Another prevalent strategy involves the reaction of an acid chloride with an alkali metal salt of a thiol, which proceeds via nucleophilic acyl substitution. wikipedia.org
A third major pathway is the alkylation of a thiocarboxylate salt, such as potassium thioacetate (B1230152), with an alkyl halide. wikipedia.org This method is particularly useful for preparing thioacetate esters. These conventional methods form the foundation for synthesizing a wide array of thioesters, including complex molecules like 3-(methylthio)propyl mercaptoacetate.
| Method | Reactants | Reagents/Conditions | General Equation |
| Condensation | Thiol, Carboxylic Acid | Dehydrating agent (e.g., DCC) | RSH + R'CO₂H → RSC(O)R' + H₂O wikipedia.org |
| From Acid Chlorides | Thiol Salt, Acid Chloride | Base | RSNa + R'COCl → R'COSR + NaCl wikipedia.org |
| Alkylation | Thiocarboxylate Salt, Alkyl Halide | - | CH₃COSK + RX → CH₃COSR + KX wikipedia.org |
Exploration of Green Chemistry Principles in Organosulfur Compound Synthesis
The synthesis of organosulfur compounds is increasingly influenced by the principles of green chemistry, which aim to create more environmentally benign and sustainable processes. nih.govroyalsocietypublishing.org These principles include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. royalsocietypublishing.org
In the context of thioester synthesis, green approaches include replacing hazardous reagents and solvents. For instance, the coupling reagent T3P (Propylphosphonic Anhydride) has been reported as a safer alternative to other dehydrating agents, and cyclopentanone (B42830) has been utilized as a greener solvent. wikipedia.org The development of solvent-free reaction conditions, often using techniques like ball-milling, represents another significant advancement, leading to cleaner and more efficient processes. researchgate.net Furthermore, electrochemical synthesis is emerging as a valuable green methodology for preparing various organosulfur compounds, offering a sustainable alternative to traditional chemical transformations. nih.gov The use of water, ionic liquids, or deep eutectic solvents as reaction media also aligns with green chemistry goals in the synthesis of sulfur-containing heterocycles and other organosulfur molecules. mdpi.com
| Green Chemistry Principle | Application in Organosulfur Synthesis | Example |
| Alternative Solvents | Replacing volatile organic compounds (VOCs). | Use of water, ionic liquids, cyclopentanone, or solvent-free conditions. wikipedia.orgmdpi.com |
| Safer Reagents | Avoiding toxic and hazardous chemicals. | Using T3P as a safer coupling reagent. wikipedia.org |
| Energy Efficiency | Reducing energy consumption. | Mechanochemical methods (ball-milling), photocatalysis, microwave irradiation. royalsocietypublishing.orgresearchgate.net |
| Alternative Technologies | Developing novel, sustainable synthetic routes. | Electrochemical synthesis to mediate redox reactions cleanly. nih.gov |
Reaction Mechanisms Involving Mercaptoacetate Precursors
The synthesis of the target molecule relies heavily on the reactivity of precursors that provide the mercaptoacetate moiety. Mercaptoacetic acid and its derivatives are key building blocks, while natural sources like methionine can be used to construct the 3-(methylthio)propyl portion of the molecule.
Derivatization Chemistry Utilizing Mercaptoacetic Acid
Mercaptoacetic acid (also known as thioglycolic acid) is a bifunctional molecule containing both a thiol (-SH) and a carboxylic acid (-COOH) group. This dual functionality makes it a versatile precursor in organic synthesis. The carboxylic acid group can be activated or converted to an ester, while the thiol group can participate in nucleophilic reactions.
In the synthesis of this compound, the carboxylic acid function of mercaptoacetic acid is esterified with 3-(methylthio)-1-propanol. Alternatively, an activated derivative of mercaptoacetic acid can be used. The thiol group of mercaptoacetic acid can also be used to form complexes with metal ions or to break disulfide bonds, a property utilized in various industrial applications. Derivatization of mercaptoacetic acid is also employed in analytical chemistry, where reagents are used to create derivatives with specific properties for detection, such as in HPLC analysis. nih.gov
Targeted Synthesis from Methionine and Halogenated Acetic Acid Derivatives
The amino acid L-methionine serves as a biological precursor for the 3-(methylthio)propyl group. In certain yeasts, such as Saccharomyces cerevisiae, methionine can be converted into 3-(methylthio)-1-propanol (methionol) via the Ehrlich pathway. nih.gov This biocatalytic transformation involves a sequence of transamination, decarboxylation, and reduction reactions. nih.gov
The resulting methionol (B20129) can then be chemically or enzymatically esterified to produce thioesters or other esters. For example, overexpression of the alcohol acetyl transferase gene ATF1 in yeast leads to the production of 3-(methylthio)-propylacetate (3-MTPA). nih.gov A similar esterification, using a derivative of mercaptoacetic acid instead of acetic acid, would yield the target molecule, this compound. This chemoenzymatic approach, starting from a renewable resource like methionine, is a powerful strategy for targeted synthesis. Separately, research has shown that methionine can be formed under simulated prebiotic conditions from mixtures containing methane, ammonia, and hydrogen sulfide, highlighting its role as a fundamental building block for more complex sulfur compounds. nih.gov
Catalytic Systems in the Synthesis of Sulfur-Functionalized Esters
Catalysis plays a crucial role in modern organic synthesis by enabling efficient and selective transformations. In the synthesis of sulfur-functionalized esters, catalysts can be employed to facilitate the esterification step or to construct the carbon-sulfur bonds within the molecule's backbone.
Transition-metal catalysis is a powerful tool for C-S bond formation and C-H functionalization. rsc.org Metals such as palladium, copper, nickel, and iridium have been used in a variety of coupling reactions involving sulfur compounds. organic-chemistry.orgscispace.comresearchgate.net For instance, a nickel-catalyzed metathesis between carboxylic acids and thioacetates allows for the smooth transfer of the -SR moiety to furnish thioesters. organic-chemistry.org Chiral catalysts are also employed in the asymmetric synthesis of sulfur-containing molecules to control stereochemistry. rsc.orgacs.org
In addition to metal catalysts, organocatalysts can also be effective. For example, 4-dimethylaminopyridine (B28879) (DMAP) is known to accelerate DCC-activated esterification reactions, minimizing the formation of side products. organic-chemistry.org These catalytic systems offer pathways to synthesize complex molecules like this compound with greater efficiency, selectivity, and under milder conditions than non-catalytic methods.
| Catalyst Type | Metal/Compound | Application in Sulfur Chemistry |
| Transition Metal | Palladium (Pd) | C-S bond formation, C-H functionalization. rsc.org |
| Transition Metal | Copper (Cu) | Synthesis of sulfinates and sulfonamides. scispace.com |
| Transition Metal | Nickel (Ni) | Metathesis between carboxylic acids and thioacetates. organic-chemistry.org |
| Transition Metal | Iridium (Ir) | Directed C-H activation for cyclization of sulfur compounds. researchgate.net |
| Organocatalyst | DMAP | Acceleration of DCC-activated esterification. organic-chemistry.org |
| Dehydrating Agent | DCC | Stoichiometric reagent for condensation reactions. wikipedia.org |
Application of Homogeneous and Heterogeneous Catalysts in Thioether and Ester Bond Formation
The formation of the ester bond in this compound is the key synthetic step, for which both homogeneous and heterogeneous catalysts are applicable. The thioether group is typically already present in the alcohol precursor, 3-(methylthio)-1-propanol.
Homogeneous Catalysis
Homogeneous catalysts are soluble in the reaction medium, which often leads to high activity and selectivity under mild conditions. For esterification reactions, common homogeneous catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), as well as organic acids such as p-toluenesulfonic acid (p-TSA).
The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid (mercaptoacetic acid), which increases its electrophilicity. The alcohol (3-(methylthio)-1-propanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired thioester. While effective, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction product, which can lead to corrosive waste streams and complex purification procedures.
Heterogeneous Catalysis
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This characteristic offers significant advantages, including easy separation from the product mixture (e.g., by simple filtration) and the potential for catalyst recycling, making the process more environmentally friendly and cost-effective.
For esterification, a variety of solid acid catalysts can be employed. These include:
Ion-exchange resins: Polymeric resins functionalized with sulfonic acid groups (e.g., Amberlyst-15) are widely used as they mimic the catalytic activity of sulfuric acid but are easily recoverable.
Zeolites and Clays: These microporous aluminosilicate (B74896) minerals can be acidic and are used for their shape-selectivity and thermal stability.
Sulfated metal oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) are superacids that can exhibit high catalytic activity.
The choice between homogeneous and heterogeneous catalysts often involves a trade-off between the high activity of soluble catalysts and the operational and environmental benefits of solid catalysts.
Evaluation of Reaction Conditions and Yield Optimization
Optimizing the synthesis of this compound involves a systematic evaluation of several key reaction parameters to maximize the yield and purity of the final product while minimizing reaction time and energy consumption.
Key Parameters for Optimization:
Molar Ratio of Reactants: Esterification is an equilibrium reaction. According to Le Châtelier's principle, using an excess of one reactant (typically the less expensive one, which is often the alcohol) can shift the equilibrium towards the product side, thereby increasing the yield.
Catalyst Concentration: The amount of catalyst used is a critical parameter. An insufficient amount will result in a slow reaction rate, while an excessive amount may not significantly increase the yield and could lead to unwanted side reactions or increased cost and purification challenges. The optimal catalyst loading is typically determined experimentally.
Temperature: Higher reaction temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the degradation of reactants or products and the formation of byproducts. The optimal temperature is a balance between achieving a fast reaction rate and maintaining the stability of the compounds involved.
Removal of Water: As water is a byproduct of esterification, its continuous removal from the reaction mixture is crucial for driving the equilibrium towards the formation of the ester and achieving high yields. This is often accomplished by azeotropic distillation using a solvent like toluene (B28343) or cyclohexane (B81311) with a Dean-Stark apparatus.
Reaction Time: The reaction is monitored over time to determine the point at which equilibrium is reached or the maximum yield is achieved. Extending the reaction time beyond this point provides no benefit and may increase the likelihood of side reactions.
The optimization process is typically carried out by performing a series of experiments where one parameter is varied while others are kept constant. This allows for the determination of the optimal conditions for each variable.
Illustrative Data on Esterification Optimization
| Entry | Molar Ratio (Alcohol:Acid) | Catalyst (p-TSA, mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1:1 | 1 | 80 | 8 | 65 |
| 2 | 1.2:1 | 1 | 80 | 8 | 78 |
| 3 | 1.5:1 | 1 | 80 | 8 | 85 |
| 4 | 1.5:1 | 2 | 80 | 6 | 92 |
| 5 | 1.5:1 | 2 | 100 | 4 | 95 |
| 6 | 1.5:1 | 2 | 120 | 4 | 91 (decomposition noted) |
This is a representative data table and does not reflect actual experimental results for the synthesis of this compound.
From such a study, one could conclude that a 1.5:1 molar ratio of alcohol to acid, with 2 mol% of p-TSA catalyst at 100°C for 4 hours, provides the optimal yield. Similar systematic studies are essential for developing an efficient industrial process for the synthesis of this compound.
Advanced Analytical Chemistry of 3 Methylthio Propyl Mercaptoacetate
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity of 3-(Methylthio)propyl mercaptoacetate (B1236969). Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule.
Based on its structure, CH₃-S-CH₂-CH₂-CH₂-O-C(=O)-CH₂-SH, the expected chemical shifts and multiplicities can be predicted. The ¹H NMR spectrum would feature distinct signals corresponding to the methylthio group, the three methylene (B1212753) groups of the propyl chain, the methylene group of the mercaptoacetate moiety, and the thiol proton. The chemical shifts are influenced by the proximity of electronegative sulfur and oxygen atoms.
Similarly, the ¹³C NMR spectrum would display six unique signals, one for each carbon atom in a different chemical environment. The carbonyl carbon of the ester group would appear furthest downfield. While specific spectral data for this exact compound is not widely published, data from analogous structures, such as 3-(methylthio)propyl acetate, can help in estimating the chemical shifts for the propyl portion of the molecule. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 3-(Methylthio)propyl mercaptoacetate
| Assignment (Structure: a-S-b-c-d-O-e(=O)-f-SH) | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| a: CH₃ -S | ~2.1 (singlet) | ~15 |
| b: S-CH₂ - | ~2.5 (triplet) | ~30 |
| c: -CH₂-CH₂ -CH₂- | ~1.9 (quintet) | ~28 |
| d: -CH₂ -O | ~4.2 (triplet) | ~65 |
| e: -C (=O)- | --- | ~170 |
| f: -CH₂ -SH | ~3.3 (doublet) | ~26 |
| g: -SH | ~1.6 (triplet) | --- |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS) for Molecular Confirmation
IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands confirming its structure. A strong absorption peak around 1730-1740 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester group. The S-H stretching vibration of the thiol group typically appears as a weak band in the region of 2550-2600 cm⁻¹. researchgate.net Other significant peaks include C-O stretching for the ester and C-H stretching vibrations.
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which serves as a molecular fingerprint. For this compound (molar mass: 180.3 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 180. scent.vn The fragmentation pattern under electron ionization (EI) is predicted based on the cleavage of weaker bonds and the formation of stable ions. Key fragmentation pathways include α-cleavage adjacent to the sulfur atoms and cleavage at the ester linkage. libretexts.orgmiamioh.edu
Table 2: Predicted Key IR Absorption Bands and Mass Spectrometry Fragments
| Analytical Technique | Feature | Expected Value/Fragment (m/z) | Interpretation |
| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1735 cm⁻¹ | Ester group |
| Thiol Stretch (S-H) | ~2560 cm⁻¹ (weak) | Thiol group | |
| C-O Stretch | ~1150-1250 cm⁻¹ | Ester group | |
| Mass Spectrometry | Molecular Ion (M⁺) | 180 | Molecular weight of the compound |
| Fragmentation | 89 | [CH₂CH₂CH₂-O-C=O]⁺ or [CH₃-S-CH₂CH₂CH₂]⁺ | |
| Fragmentation | 91 | [HS-CH₂-C=O]⁺ | |
| Fragmentation | 75 | [CH₃-S-CH₂CH₂]⁺ | |
| Fragmentation | 61 | [CH₃-S-CH₂]⁺ |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex matrices and for its quantification. Gas and liquid chromatography are the primary methods employed for this purpose.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Given its likely volatility, Gas Chromatography (GC) is a well-suited technique for the analysis of this compound. Separation is typically achieved using a fused silica (B1680970) capillary column coated with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polydimethylsiloxane (DB-5 or equivalent). researchgate.net A programmed temperature gradient is used to ensure efficient separation and good peak shape.
When coupled with a mass spectrometer (GC-MS), the technique provides dual information: the retention time from the GC serves for quantification, while the mass spectrum from the MS allows for positive identification by comparing it to a spectral library. jmchemsci.com For enhanced sensitivity and selectivity, especially in complex samples, a sulfur-selective detector like a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD) can be used.
High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) Applications
High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for samples that are not suitable for GC analysis. A common method would involve reversed-phase (RP) chromatography using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net
Direct detection of this compound by UV spectrophotometry can be challenging due to the lack of a strong chromophore. Therefore, coupling HPLC with mass spectrometry (HPLC-MS) is often the preferred method for sensitive and specific detection. For trace-level analysis of this and other thiols, derivatization with a reagent that imparts strong UV absorbance or fluorescence is a viable strategy. acs.org For instance, reagents like 4,4′-dithiodipyridine (DTDP) react with thiols to produce stable derivatives that can be readily analyzed by HPLC-MS/MS, offering high accuracy and precision. acs.org
Capillary Electrophoresis (CE) Coupled with Derivatization Strategies for Related Analytes
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be applied to the analysis of thiols. nih.gov However, direct analysis of neutral thiols like this compound by CE is difficult. Derivatization is essential not only to introduce a charge for electrophoretic mobility but also to add a UV-absorbing or fluorescent tag for sensitive detection. researchgate.netmdpi.com
Various derivatization reagents are available for thiols that can be used in CE analysis. researchgate.net These reagents react with the sulfhydryl group to form a charged derivative, allowing for separation based on the mass-to-charge ratio in the capillary under an electric field. nih.gov While less common than GC or HPLC for routine analysis of this specific compound, CE offers very high separation efficiency and is particularly useful for analyzing complex mixtures of related thiol analytes in biological or environmental samples. nih.gov
Development and Validation of Analytical Protocols for Research Purity Assessment
The accurate determination of purity for research-grade this compound is crucial for ensuring the reliability and reproducibility of scientific investigations. The development and validation of robust analytical protocols are therefore essential. This section details the methodologies for assessing the purity of this compound, focusing on common and effective techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound. The flame ionization detector provides excellent sensitivity for organic compounds.
A typical GC-FID method for the purity assessment of this compound would be developed and validated as follows:
Chromatographic Conditions: A capillary column with a non-polar or mid-polar stationary phase is generally selected to achieve good peak shape and resolution.
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen, constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
Method Validation: The developed GC-FID method would be validated according to established guidelines to ensure its suitability for its intended purpose. The validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).
Linearity: The linearity of the method is assessed by analyzing a series of standard solutions of this compound at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration.
| Concentration (mg/mL) | Peak Area (arbitrary units) |
| 0.1 | 12,543 |
| 0.2 | 25,102 |
| 0.5 | 62,899 |
| 1.0 | 125,678 |
| 2.0 | 251,345 |
The method would be expected to demonstrate excellent linearity, with a correlation coefficient (R²) greater than 0.999. environics.com
Precision: Precision is evaluated by performing repeated analyses of a single sample. Repeatability (intra-day precision) and intermediate precision (inter-day precision) are determined. environics.com
| Parameter | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| Precision | < 1.0% | < 2.0% |
Accuracy: Accuracy is determined by spike and recovery studies, where a known amount of this compound is added to a sample matrix.
| Spiked Level | Recovery (%) |
| Low | 99.5 |
| Medium | 101.2 |
| High | 99.8 |
Acceptable recovery is typically within 98-102%. environics.com
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
| Parameter | Value |
| LOD | ~0.01 mg/mL |
| LOQ | ~0.03 mg/mL |
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method
For less volatile impurities or as an alternative to GC, an HPLC-UV method can be developed. The ester and thioether moieties of this compound allow for detection by UV, typically at lower wavelengths.
Chromatographic Conditions: A reversed-phase column is commonly used for the separation of moderately polar organic compounds.
| Parameter | Value |
| Column | C18 (150 mm x 4.6 mm ID, 5 µm particle size) or equivalent |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Method Validation: Similar to the GC-FID method, the HPLC-UV method would undergo rigorous validation.
Linearity: A calibration curve is generated using standard solutions of varying concentrations.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 15,432 |
| 25 | 38,567 |
| 50 | 77,123 |
| 100 | 154,245 |
| 200 | 308,501 |
A correlation coefficient (R²) exceeding 0.999 is indicative of good linearity. nih.gov
Precision: The precision of the HPLC method is assessed at different levels.
| Parameter | Repeatability (RSD%) | Intermediate Precision (RSD%) |
| Precision | < 1.5% | < 2.5% |
Accuracy: Accuracy is evaluated through recovery studies.
| Spiked Level | Recovery (%) |
| Low | 99.2 |
| Medium | 100.5 |
| High | 99.7 |
Recoveries are expected to be within a range of 98-102%. nih.gov
Limits of Detection (LOD) and Quantification (LOQ): The sensitivity of the HPLC-UV method is determined.
| Parameter | Value |
| LOD | ~1 µg/mL |
| LOQ | ~3 µg/mL |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is an absolute method for purity determination that does not require a standard of the analyte itself for calibration. emerypharma.com Instead, a certified internal standard of known purity is used. ¹H NMR is particularly useful for this purpose due to its high sensitivity and the presence of hydrogen atoms in most organic molecules.
Experimental Parameters:
| Parameter | Setting |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent |
| Internal Standard | Maleic acid or other certified reference material with non-overlapping signals |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton |
| Pulse Angle | 90° |
| Number of Scans | 16 or higher for good signal-to-noise ratio |
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
I = Integral of the signal
N = Number of protons for the integrated signal
MW = Molecular weight
m = mass
P = Purity of the internal standard
analyte = this compound
IS = Internal Standard
Validation of qNMR Method: The qNMR method is validated for precision and accuracy.
Precision: Repeated measurements of the same sample are performed to determine the relative standard deviation (RSD).
| Measurement | Purity (%) |
| 1 | 99.2 |
| 2 | 99.4 |
| 3 | 99.1 |
| 4 | 99.3 |
| 5 | 99.2 |
| Average | 99.24 |
| RSD (%) | 0.11 |
An RSD of less than 0.5% is typically considered acceptable for high-purity reference materials. bwise.kr
Accuracy: Accuracy can be assessed by comparing the qNMR results with those obtained from a well-validated chromatographic method (e.g., GC-FID with mass balance). The results should be in close agreement.
Theoretical and Computational Studies on 3 Methylthio Propyl Mercaptoacetate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. northwestern.edu These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties. For 3-(Methylthio)propyl mercaptoacetate (B1236969), methods like Density Functional Theory (DFT) are commonly used to model its electronic characteristics. mdpi.com
A primary output of these calculations is the determination of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.
Furthermore, these calculations can map the electrostatic potential surface, which illustrates the charge distribution across the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting how the molecule will interact with other chemical species. Reactivity descriptors, such as Fukui functions, can also be calculated to more precisely pinpoint the atoms most susceptible to nucleophilic or electrophilic attack.
Table 1: Calculated Electronic Properties of 3-(Methylthio)propyl Mercaptoacetate
| Property | Value (illustrative) | Description |
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -0.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 8.3 eV | An indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.1 D | A measure of the overall polarity of the molecule. |
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the propyl chain and the presence of several single bonds in this compound mean that it can exist in numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and to understand the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy of the resulting structures.
Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior. researchgate.netnih.gov In an MD simulation, the movements of all atoms in the molecule are calculated over time by solving Newton's equations of motion. mdpi.com This allows for the exploration of the conformational landscape of the molecule and can reveal how it changes its shape in response to its environment, such as in a solvent. mdpi.com
For this compound, MD simulations can reveal the preferred conformations in different solvents, the timescale of conformational changes, and the presence of any intramolecular interactions, such as hydrogen bonds, that might stabilize certain geometries. The results of these simulations are often visualized as trajectories that show the molecule's motion over time and can be analyzed to determine the population of different conformational states.
Table 2: Torsional Angle Analysis of the Most Stable Conformer of this compound (Illustrative Data)
| Torsional Angle | Description | Value (degrees) |
| O1-C2-C3-S4 | Rotation around the central C-C bond of the propyl chain | 178° (anti) |
| C2-C3-S4-C5 | Rotation around the C-S bond | 65° (gauche) |
| C3-S4-C5-H | Rotation of the methyl group | 180° (staggered) |
Computational Approaches to Elucidate Reaction Mechanisms and Intermediates
Computational chemistry is an invaluable tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. mdpi.comrsc.org By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can map out the entire energy profile of a reaction. rsc.org This information helps to understand the feasibility of a reaction, predict its rate, and identify any short-lived intermediates that may be difficult to detect experimentally. researchgate.net
For this compound, computational methods can be used to study a variety of potential reactions, such as its hydrolysis, oxidation, or reactions at the thiol group. For a given reaction, different possible pathways can be modeled, and the one with the lowest activation energy barrier is predicted to be the most favorable.
These calculations can also provide detailed geometric information about the transition state structure, revealing which bonds are breaking and which are forming at the climax of the reaction. Furthermore, the influence of catalysts or different solvent environments on the reaction mechanism can be computationally explored, providing a comprehensive understanding of the factors that control the chemical transformations of this compound.
Table 3: Calculated Activation Energies for a Hypothetical Hydrolysis Reaction of this compound
| Reaction Step | Description | Activation Energy (kcal/mol) (illustrative) |
| Step 1 | Nucleophilic attack of water on the carbonyl carbon | 15.2 |
| Step 2 | Proton transfer to the ester oxygen | 8.5 |
| Step 3 | Cleavage of the C-O ester bond | 12.1 |
Degradation and Environmental Fate in Controlled Laboratory Systems
Investigation of Chemical Stability and Decomposition Pathways Under Varied Conditions
The stability of 3-(Methylthio)propyl mercaptoacetate (B1236969) is influenced by environmental factors such as pH, temperature, and light.
Hydrolysis: The ester linkage in the mercaptoacetate moiety is susceptible to hydrolysis, a reaction that splits the molecule with water. libretexts.org This process can be catalyzed by acids or bases. libretexts.org Under acidic conditions, hydrolysis would yield 3-(methylthio)propan-1-ol and thioglycolic acid. In basic (alkaline) environments, the reaction produces 3-(methylthio)propan-1-ol and a salt of thioglycolic acid. libretexts.org The rate of hydrolysis is highly dependent on pH and temperature, with faster degradation typically observed under strong acidic or alkaline conditions. harvard.eduresearchgate.net Thioester hydrolysis is a well-studied process, and while the specific rates for this compound are not documented, a general trend can be anticipated. harvard.edunih.govresearchgate.net
Hypothetical Hydrolysis Kinetics of 3-(Methylthio)propyl mercaptoacetate at 25°C
| pH Condition | Catalyst | Expected Primary Products | Hypothetical Half-life (t½) |
|---|---|---|---|
| Acidic (pH 4) | H+ | 3-(Methylthio)propan-1-ol, Thioglycolic acid | Months to years |
| Neutral (pH 7) | H₂O | 3-(Methylthio)propan-1-ol, Thioglycolic acid | Weeks to months |
This table is illustrative and based on the general behavior of thioesters; specific experimental data for this compound is not available.
Oxidation: The thioether group (-S-CH₃) is susceptible to oxidation. In the presence of oxidizing agents, such as reactive oxygen species, the sulfur atom can be oxidized first to a sulfoxide (B87167) and subsequently to a sulfone. nih.govacs.org This transformation significantly alters the polarity and environmental behavior of the molecule.
Photodegradation: While specific photolysis studies on this compound are not available, organosulfur compounds can undergo degradation when exposed to ultraviolet (UV) radiation. nih.gov Photochemical reactions could potentially lead to the cleavage of C-S bonds, contributing to the compound's degradation in aquatic environments exposed to sunlight. researchgate.net
Controlled Biodegradation Studies in Defined Experimental Setups
The presence of ester and sulfur functional groups suggests that this compound is a likely candidate for microbial degradation. Studies on similar mercaptocarboxylic acid esters have shown them to be readily biodegradable. researchgate.netnih.govnih.gov
The probable initial step in the biodegradation pathway is the enzymatic hydrolysis of the ester bond by microbial esterases. This would result in the formation of 3-(methylthio)propan-1-ol and thioglycolic acid. These intermediate products can then be further metabolized by microorganisms. 3-(Methylthio)-1-propanol is a known metabolite in yeasts like Saccharomyces cerevisiae. nih.gov Various soil and aquatic microorganisms possess the metabolic pathways to break down simple sulfur-containing organic acids and alcohols, ultimately mineralizing them to carbon dioxide, water, and sulfate (B86663). nih.govoup.com
Standardized laboratory tests, such as the Closed Bottle Test (OECD 301D) or Manometric Respirometry Test (OECD 301F), are used to assess ready biodegradability. nih.gov While specific test results for this compound are unavailable, a hypothetical outcome can be projected based on related structures.
Hypothetical Biodegradation Data (OECD 301F) for this compound
| Time (days) | % of Theoretical Oxygen Demand (ThOD) | Biodegradation Status |
|---|---|---|
| 7 | 25% | Lag phase/Initial degradation |
| 14 | 55% | Significant degradation |
This table presents a hypothetical scenario for illustrative purposes, based on the expected biodegradability of mercapto-esters.
Analytical Monitoring of Degradation Products and Kinetic Analysis
The analysis of this compound and its degradation products in laboratory systems requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection would be suitable for monitoring the disappearance of the parent compound and the appearance of less volatile degradation products like 3-(methylthio)propan-1-ol and thioglycolic acid. mdpi.comijmr.net.innih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile organic compounds and could be used to analyze the parent compound and any volatile metabolites. ijmr.net.innih.govusgs.gov
Kinetic analysis of the degradation process involves measuring the concentration of the compound over time under specific conditions. The data can then be used to calculate degradation rates and half-lives. For chemical hydrolysis, pseudo-first-order kinetics are often observed at a constant pH. harvard.edu
Illustrative Kinetic Parameters for Degradation Pathways
| Degradation Process | Condition | Parameter | Hypothetical Value |
|---|---|---|---|
| Chemical Hydrolysis | pH 9, 25°C | Rate Constant (k) | 1.5 x 10⁻⁶ s⁻¹ |
| Chemical Hydrolysis | pH 9, 25°C | Half-life (t½) | ~5.3 days |
The values in this table are hypothetical and intended for illustrative purposes to represent potential kinetic outcomes based on related chemical structures.
Future Directions and Emerging Research Areas
Innovations in Sustainable Synthesis and Process Optimization
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For compounds like 3-(methylthio)propyl mercaptoacetate (B1236969), this trend is expected to drive research into eco-friendly synthesis routes that minimize waste, reduce energy consumption, and utilize renewable resources.
Current research in organic synthesis emphasizes the principles of green chemistry, which can be applied to the production of flavor and fragrance compounds. nih.govacs.org Key areas of innovation include the development of novel catalytic systems that offer higher efficiency and selectivity, thereby reducing the formation of byproducts. The use of biocatalysts, such as enzymes, in the synthesis of thioesters is a particularly promising area. Enzymatic catalysis often proceeds under mild reaction conditions and can offer high specificity, leading to cleaner reaction profiles and reduced environmental impact. ingenieria-analitica.com
Process optimization is another critical aspect of sustainable synthesis. This involves a multifaceted approach to enhance the efficiency of chemical reactions. Key parameters for optimization in esterification reactions, which are analogous to the synthesis of 3-(methylthio)propyl mercaptoacetate, are detailed in the table below.
Table 1: Key Parameters for Esterification Process Optimization
| Parameter | Description | Potential for Optimization |
|---|---|---|
| Catalyst Selection | Choice of catalyst can significantly influence reaction rate, yield, and selectivity. | Development of reusable solid acid catalysts or biocatalysts to replace traditional corrosive mineral acids. |
| Reaction Temperature | Affects reaction kinetics and equilibrium position. | Optimization to achieve a balance between reaction rate and energy consumption, while minimizing side reactions. |
| Reactant Ratio | The molar ratio of reactants can impact the equilibrium conversion. | Fine-tuning the ratio to maximize the yield of the desired product and minimize the use of excess reagents. |
| Removal of Byproducts | In esterification, the removal of water drives the reaction towards completion. | Implementation of techniques like pervaporation or reactive distillation to continuously remove byproducts. |
| Solvent Choice | The solvent can affect reaction rates and facilitate separation. | Use of greener solvents with lower toxicity and environmental impact, or solvent-free reaction conditions where feasible. |
Future research will likely focus on applying these principles to the synthesis of this compound, aiming for a production process that is not only economically viable but also environmentally responsible.
Advancement of High-Throughput Analytical Techniques for Comprehensive Profiling
A thorough understanding of the chemical profile of flavor and fragrance compounds is essential for quality control and the development of new products. High-throughput analytical techniques are becoming increasingly important for the comprehensive profiling of complex mixtures, including those containing volatile sulfur compounds like this compound.
The following table outlines key analytical techniques and their potential applications in the comprehensive profiling of this compound.
Table 2: Advanced Analytical Techniques for Flavor Compound Profiling
| Technique | Principle | Application for this compound |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their physicochemical properties and identifies them based on their mass-to-charge ratio. | Identification and quantification of this compound and other volatile compounds in a sample. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Unambiguous identification of unknown compounds and impurities in a this compound sample. |
| Multidimensional Gas Chromatography (MDGC) | Utilizes two or more columns with different separation mechanisms to enhance the resolution of complex mixtures. | Separation of co-eluting compounds that may interfere with the analysis of this compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure of a compound. | Structural elucidation and purity assessment of synthesized this compound. |
The integration of these advanced analytical techniques will enable a more complete characterization of this compound, including the identification of trace impurities and the elucidation of its complex aroma profile.
In-depth Exploration of Metabolic Transformation Pathways
The metabolism of sulfur-containing compounds is a complex process involving various enzymatic reactions. rsc.org For a compound like this compound, metabolic transformations could potentially occur at the thioester linkage, the methylthio group, or the propyl chain. The hydrolysis of the thioester bond is a common metabolic pathway for thioesters, catalyzed by thioesterase enzymes. researchgate.net This would lead to the formation of 3-(methylthio)propanol and mercaptoacetic acid.
Furthermore, studies on the metabolism of 3-methylthiopropionate, a related compound, have shown that it can be oxidized to produce volatile sulfur compounds like methanethiol. warwick.ac.ukrsc.org It is plausible that this compound could undergo similar oxidative metabolism. The potential metabolic pathways of this compound are hypothesized in the table below, based on the metabolism of related compounds.
Table 3: Hypothetical Metabolic Pathways of this compound
| Potential Pathway | Enzymatic Process | Potential Metabolites |
|---|---|---|
| Thioester Hydrolysis | Thioesterases | 3-(Methylthio)propanol and Mercaptoacetic acid |
| Oxidation of the Sulfur Atom | Cytochrome P450 monooxygenases | Sulfoxide (B87167) and sulfone derivatives |
| S-demethylation | Cytochrome P450 monooxygenases | 3-Mercaptopropyl mercaptoacetate |
| Oxidation of the Propyl Chain | Alcohol and aldehyde dehydrogenases (following hydrolysis) | Carboxylic acid derivatives |
Future research in this area would involve in vitro and in vivo studies to identify the specific enzymes and metabolic pathways involved in the biotransformation of this compound. This knowledge will be valuable for a comprehensive understanding of its biological effects.
Interdisciplinary Applications in Chemical Biology and Material Sciences
The unique chemical properties of thioesters and sulfur-containing compounds open up possibilities for their application beyond the flavor and fragrance industry. The reactivity of the thioester bond, for instance, makes it a valuable functional group in chemical biology for the synthesis of peptides and bioconjugates. While there are no current reported applications of this compound in this field, its structure could potentially be adapted for use as a chemical probe or in the development of novel biomaterials.
In material science, sulfur-containing polymers are an active area of research due to their unique optical, electronic, and mechanical properties. The incorporation of thioester functionalities into polymer backbones can impart interesting characteristics, such as responsiveness to stimuli and biodegradability. The thiol-thioester exchange reaction is also being explored for the development of dynamic and self-healing materials.
The potential for interdisciplinary applications of this compound and related structures is an exciting area for future exploration. Research in this direction could lead to the development of novel materials and tools for a wide range of scientific and technological applications.
Q & A
Q. What laboratory safety protocols are critical when handling 3-(methylthio)propyl mercaptoacetate?
Methodological Answer:
- Ventilation & PPE: Conduct experiments in a fume hood to prevent inhalation of vapors. Use nitrile gloves, chemical-resistant lab coats, and safety goggles .
- Storage: Store in a cool, dry place away from oxidizers and strong bases to avoid reactive decomposition. Use amber glass bottles to limit light exposure .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent toxic vapor dispersion .
- Degradation Risks: Monitor storage duration; prolonged storage may increase hazard potential due to decomposition .
Q. How can researchers synthesize and purify this compound for analytical studies?
Methodological Answer:
- Synthetic Routes: Utilize nucleophilic acyl substitution between mercaptoacetic acid and 3-(methylthio)propanol under acidic catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC .
- Purification: Employ fractional distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) to isolate the product. Confirm purity using GC-MS with a polar capillary column (e.g., DB-WAX) .
- Quality Control: Verify structure via ¹H NMR (δ ~2.1 ppm for methylthio group, δ ~3.3 ppm for mercaptoacetate moiety) and FT-IR (C=O stretch at ~1740 cm⁻¹) .
Q. What analytical methods are recommended for characterizing this compound?
Methodological Answer:
- Chromatography: Use GC-MS with a split/splitless injector (250°C) and electron ionization (70 eV). Compare retention indices with reference libraries .
- Spectroscopy:
- Quantification: Employ reverse-phase HPLC with UV detection at 210 nm and a C18 column .
Advanced Research Questions
Q. How can researchers address contradictions in toxicological data gaps for this compound?
Methodological Answer:
- In Vitro Studies: Conduct Ames tests (OECD 471) to assess mutagenicity and MTT assays for cytotoxicity in human hepatocyte (HepG2) lines .
- Metabolic Profiling: Use LC-HRMS to identify metabolites in microsomal incubations (e.g., rat liver S9 fraction). Track sulfoxidation or glutathione conjugation pathways .
- In Vivo Validation: Design subchronic oral toxicity studies in rodents (OECD 408), focusing on NOAEL determination and histopathological analysis of liver/kidney tissues .
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for sulfur-containing flavoring agents like this compound?
Methodological Answer:
- Analog Synthesis: Modify functional groups (e.g., replace methylthio with ethylthio) and compare odor thresholds via olfactometry .
- Receptor Binding Assays: Use computational docking (e.g., AutoDock Vina) to predict interactions with olfactory receptors (e.g., OR1A1). Validate via calcium imaging in HEK293 cells expressing target receptors .
- Thermodynamic Analysis: Measure partition coefficients (log P) and vapor pressures to correlate volatility with sensory perception .
Q. How can researchers investigate the antimicrobial mechanisms of this compound derivatives?
Methodological Answer:
- Mechanistic Assays:
- Membrane Disruption: Use SYTOX Green uptake assays in Listeria monocytogenes to assess cell permeability .
- Enzyme Inhibition: Test inhibition of thiol-dependent enzymes (e.g., thioredoxin reductase) via spectrophotometric NADPH oxidation .
- Comparative Studies: Compare efficacy with benzyl isothiocyanate using time-kill curves and biofilm eradication assays .
- Transcriptomic Analysis: Perform RNA-seq on treated bacterial cultures to identify downregulated virulence genes (e.g., hly, actA) .
Regulatory & Data Gaps
Q. Why does this compound lack JECFA/EFSA approval despite its use as a flavoring agent?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
